m-Di-tert-pentylbenzene
Overview
Description
m-Di-tert-pentylbenzene, also known as 1,3-di-tert-pentylbenzene, is an organic compound with the molecular formula C16H26. It is characterized by a benzene ring substituted with two 1,1-dimethylpropyl groups at the 1 and 3 positions. This compound is part of the alkylbenzene family and is known for its stability and unique chemical properties .
Scientific Research Applications
m-Di-tert-pentylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a model compound in studying electrophilic aromatic substitution reactions.
Biology: Investigated for its potential effects on biological systems, though specific biological applications are limited.
Medicine: Limited direct applications, but its derivatives are explored for pharmaceutical properties.
Mechanism of Action
Target of Action
m-Di-tert-pentylbenzene, also known as 1,3-di-tert-pentylbenzene or Benzene, 1,3-bis(1,1-dimethylpropyl)-, is a type of alkylbenzene . The primary targets of this compound are the carbon atoms attached to the aromatic ring, which are particularly reactive . These carbon atoms are referred to as the benzylic position .
Mode of Action
The compound interacts with its targets through various chemical reactions. For instance, benzylic halides undergo the typical reactions of alkyl halides . The benzylic C-H bonds are weaker than most sp3 hybridized C-H bonds, which allows benzylic hydrogens to form benzylic halides under radical conditions .
Biochemical Pathways
The compound affects the oxidation pathway at the benzylic position. Alkyl side chains are activated towards oxidation at the benzylic position because free radicals are stabilized at that position through resonance . When heated with aqueous potassium permanganate (KMnO4) under acidic conditions, alkylbenzenes are oxidized to benzoic acids .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have low water solubility, which could impact its bioavailability .
Result of Action
The oxidation of alkylbenzenes to benzoic acids results in a change in the compound’s structure and properties . This can lead to various molecular and cellular effects, depending on the specific context and environment.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of certain reagents can facilitate the benzylic bromination reaction via a radical process . Additionally, the compound’s reactivity and stability can be affected by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Di-tert-pentylbenzene typically involves Friedel-Crafts alkylation. This reaction uses benzene as the starting material and 1,1-dimethylpropyl chloride as the alkylating agent. The reaction is catalyzed by aluminum chloride (AlCl3) under anhydrous conditions. The process involves the generation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity of the product, and advanced separation techniques are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: m-Di-tert-pentylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives, sulfonic acids, halobenzenes.
Comparison with Similar Compounds
- Benzene, 1,4-bis(1,1-dimethylpropyl)-
- Benzene, 1,2-bis(1,1-dimethylpropyl)-
- Benzene, 1,3-bis(1,1-dimethylethyl)-
Comparison: m-Di-tert-pentylbenzene is unique due to the specific positioning of the 1,1-dimethylpropyl groups at the 1 and 3 positions, which influences its chemical reactivity and physical properties. Compared to its isomers, such as Benzene, 1,4-bis(1,1-dimethylpropyl)-, it exhibits different steric and electronic effects, leading to variations in reaction outcomes and applications .
Properties
IUPAC Name |
1,3-bis(2-methylbutan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26/c1-7-15(3,4)13-10-9-11-14(12-13)16(5,6)8-2/h9-12H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFPJVIZINYTRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=CC=C1)C(C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062996 | |
Record name | m-Di-tert-amylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3370-27-2 | |
Record name | 1,3-Bis(1,1-dimethylpropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3370-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3-bis(1,1-dimethylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003370272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-bis(1,1-dimethylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Di-tert-amylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-di-tert-pentylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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